molecular formula C21H20N2 B11950466 N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine

Cat. No.: B11950466
M. Wt: 300.4 g/mol
InChI Key: JPHLYBXHBAHXIZ-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Dimethylamino)phenyl]methylidene}biphenyl-4-amine (CAS: 6413-78-1) is an imine-based aromatic compound with the molecular formula C₂₁H₂₀N₂ and a molecular weight of 300.16 g/mol . Its structure features a biphenyl moiety linked via an (E)-imine bond to a dimethylamino-substituted phenyl ring. The E-configuration ensures planar geometry, enhancing π-conjugation and electronic delocalization. This compound is notable for its electron-donating dimethylamino group, which influences optical and electronic properties, making it relevant in materials science, particularly organic electronics .

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-phenylphenyl)iminomethyl]aniline

InChI

InChI=1S/C21H20N2/c1-23(2)21-14-8-17(9-15-21)16-22-20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3

InChI Key

JPHLYBXHBAHXIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine typically involves the condensation of 4-(dimethylamino)benzaldehyde with biphenyl-4-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The electronic and steric effects of substituents significantly alter the properties of analogous compounds. Below is a detailed analysis:

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Electronic Effect Molecular Weight (g/mol) Potential Applications
Target Compound Dimethylamino, Biphenyl Strong electron-donating 300.16 OLEDs, Sensors
4-Methoxy analog () Methoxy, Benzyl Moderate donating 256.30 Pharmaceuticals
Piperazinyl-naphthyl () Piperazinyl, Naphthylmethyl Variable (piperazine basicity) 409.51 Medicinal Chemistry
Benzyloxy-piperazine () Benzyloxy, Piperazine Electron-withdrawing (via O) 397.47 Drug Delivery Systems
Chloro-ethylpiperazine () Chloro, Ethylpiperazine Strong electron-withdrawing 356.88 Antimicrobial Agents
Nitrovinyl-dimethyl () Nitrovinyl, Dimethylamino Strong withdrawing (nitro) 242.27 Dyes, Explosives

Electronic and Optical Properties

  • Target Compound: The dimethylamino group donates electrons via resonance, red-shifting absorption spectra and enhancing fluorescence. This makes it suitable for organic light-emitting diodes (OLEDs) .
  • 4-Methoxy Analog (): Methoxy is weaker in donating electrons compared to dimethylamino, leading to reduced conjugation and blue-shifted absorption. Applications may focus on pharmaceutical intermediates due to lower toxicity .
  • Nitro-Substituted Compounds () : The nitro group withdraws electrons, reducing conjugation and fluorescence. Such compounds are used in photovoltaic cells for charge separation or as explosive precursors .

Steric and Solubility Effects

  • Piperazine Derivatives (–6): The piperazine ring introduces steric bulk and basicity, improving solubility in polar solvents. For example, N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-phenylpiperazin-1-amine () shows enhanced solubility in ethanol, making it viable for drug formulation .

Research Findings and Contradictions

  • Electron-Donating vs. Withdrawing Groups: While dimethylamino enhances OLED efficiency (), nitro groups () are more suited for applications requiring electron-deficient systems, such as photocatalysis .
  • Piperazine vs. Biphenyl : Piperazine-containing compounds (–6) show higher solubility but lower thermal stability compared to the rigid biphenyl core of the target compound .

Biological Activity

N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine is an organic compound with the molecular formula C21H20N2C_{21}H_{20}N_{2} and a molecular weight of 300.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly as a fluorescent probe and its possible applications in antimicrobial and anticancer therapies.

Research indicates that this compound interacts with various biological molecules, potentially modulating biological processes through receptor binding or enzyme inhibition. Its unique electronic properties allow it to serve as a fluorescent probe, which could facilitate interactions with specific molecular targets.

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties. The exact mechanisms by which it exerts these effects are still under investigation, but its structural characteristics may contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer effects. Research is ongoing to elucidate the specific pathways involved in its action against cancer cells, including potential apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amineC14H15N3C_{14}H_{15}N_{3}Contains a pyridine ring; explored for similar biological activities.
Biphenyl-4-amineC12H13NC_{12}H_{13}NLacks the dimethylaminophenyl methylidene group; simpler structure.
N,N-DimethylbenzamideC9H13NC_{9}H_{13}NDifferent functional group; used in various chemical applications.

This table highlights the distinct features of this compound, particularly its complex structure that may enhance its biological activity.

Case Studies and Research Findings

  • Fluorescent Probes : A study demonstrated the use of this compound as a fluorescent probe that can effectively bind to specific proteins, providing insights into protein dynamics in cellular environments.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting potential for development into therapeutic agents.
  • Anticancer Studies : Preliminary findings from cellular assays indicated that treatment with this compound resulted in reduced viability of cancer cell lines, prompting further exploration into its mechanisms of action.

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